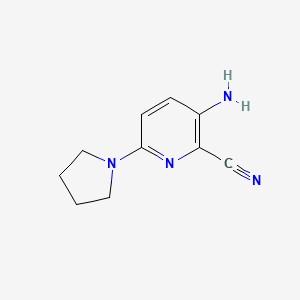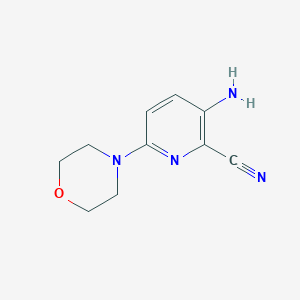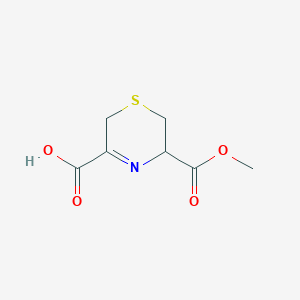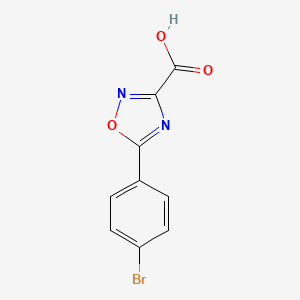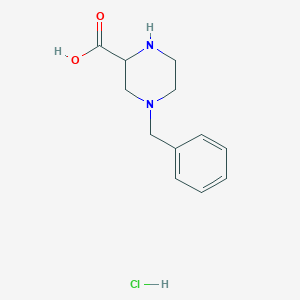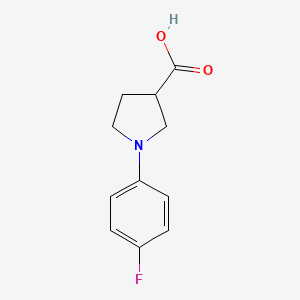
1-(3,5-Dichlorophenyl)-3-(4-methoxyphenyl)prop-2-en-1-one
Descripción general
Descripción
The compound “1-(3,5-Dichlorophenyl)-3-(4-methoxyphenyl)prop-2-en-1-one” is a type of chalcone, which are open-chain flavonoids where the two aromatic rings are joined by a three-carbon chain . Chalcones display a wide range of pharmacological properties, such as antibacterial, antifungal, antimutagenic, antimitotic and antiproliferative, antitumor, antioxidant, anti-inflammatory, antimalarial, antileishmanial activity, antitubercular, and anti-diabetic .
Molecular Structure Analysis
The molecular structure of this compound was elucidated using single-crystal X-ray diffraction technique . The title compound crystallizes in the orthorhombic crystal system of P-2 1 2 1 2 1 space group where the unit cell parameters are a = 6.4704 (4) Å, b = 12.9304 (8) Å, c = 16.7181 (11) Å, α = 90°, β = 90°, γ = 90° and Z = 4 .Chemical Reactions Analysis
The molecular geometry, vibrational frequencies (FT-IR) of the title compound have been calculated using the DFT/ (B3LYP) method with 6-311++ G (d, p) basis set and compared with the experimental data which shows good agreement . TD-DFT approach is used to compute the UV–visible spectrum . The HOMO–LUMO energy gap, experimentally (4.1096) and theoretically calculated (4.09096) are nearly the same .Aplicaciones Científicas De Investigación
Crystal Structure Analysis
- The crystal structure of similar compounds shows that they are not planar, with significant dihedral angles between the planes of the two rings. This structural property is crucial in understanding the molecular interactions and packing in the crystal lattice (Benmekhbi et al., 2009).
Spectroscopic Characterization
- Spectroscopic techniques like FT-IR, UV–visible, and NMR have been used to characterize similar molecules. These methods provide insights into the molecular structure and functional groups present in the compound (Sadgir et al., 2020).
Antimicrobial Activity
- Some chalcone derivatives have been found to possess moderate antimicrobial activity against selected pathogens. This suggests potential applications of these compounds in the development of antimicrobial agents (Sadgir et al., 2020).
Optical and Electronic Properties
Chalcone derivatives demonstrate interesting optical properties, such as significant red-shifts in fluorescence, due to charge-transfer interactions. These properties are important for potential applications in optoelectronic materials (Zhao et al., 2017).
Nonlinear optical (NLO) properties of chalcone derivatives are significant, making them suitable for use in semiconductor devices and optical limiting applications (Shkir et al., 2019).
Antioxidant Activity
- Certain chalcone derivatives exhibit antioxidant activity, with some showing stronger effects than others depending on the functional groups present. This aspect is relevant for potential therapeutic or preservative uses (Sulpizio et al., 2016).
Crystal Engineering and Drug Design
The ability to form different molecular conformations and intermolecular interactions, as seen in the crystal structures of similar compounds, suggests potential for these molecules in crystal engineering and drug design (Salian et al., 2018).
The structural and electronic properties of similar compounds have been studied using computational methods, providing insights for drug design and material science applications (Adole et al., 2020).
Direcciones Futuras
Propiedades
IUPAC Name |
(E)-1-(3,5-dichlorophenyl)-3-(4-methoxyphenyl)prop-2-en-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12Cl2O2/c1-20-15-5-2-11(3-6-15)4-7-16(19)12-8-13(17)10-14(18)9-12/h2-10H,1H3/b7-4+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BYTKAPQQFIGGME-QPJJXVBHSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C=CC(=O)C2=CC(=CC(=C2)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=C(C=C1)/C=C/C(=O)C2=CC(=CC(=C2)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12Cl2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



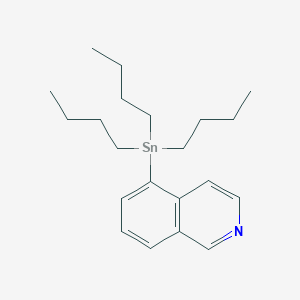
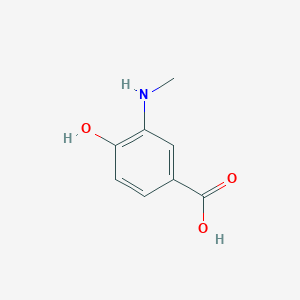
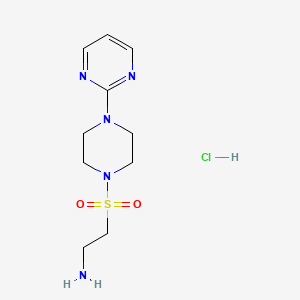
![1-[6-(Trifluoromethyl)pyridazin-3-yl]piperidin-4-amine](/img/structure/B1391581.png)
![3-{[4-(Trifluoromethyl)pyrimidin-2-yl]oxy}benzoic acid](/img/structure/B1391582.png)
